(R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H8FNO3 |
|---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
(3R)-3-fluoro-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8FNO3/c7-6(5(10)11)2-1-3-8-4(6)9/h1-3H2,(H,8,9)(H,10,11)/t6-/m1/s1 |
InChI Key |
REWOTYMIMVMZLG-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@](C(=O)NC1)(C(=O)O)F |
Canonical SMILES |
C1CC(C(=O)NC1)(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Fluorination and Ring Construction
A common approach starts from piperidine derivatives or malonate precursors, followed by selective fluorination at the 3-position. For example, fluorination can be achieved using electrophilic fluorinating agents or via nucleophilic substitution on activated intermediates.
Stereoselective Synthesis and Resolution
- Enzymatic resolution or chiral catalysts are employed to obtain the (R)-enantiomer with high enantiomeric excess (up to 98% ee reported).
- Immobilized enzymes such as Candida antarctica lipase B (CAL-B) have been used to selectively hydrolyze esters, enabling separation of enantiomers.
- Chemical resolution methods using chiral auxiliaries or crystallization techniques are also reported.
Hydrolysis to Carboxylic Acid
Catalytic and Reagent Details
- Catalysts such as palladium complexes (e.g., tetrakis(triphenylphosphine)palladium(0)) are used in coupling steps when aryl or halogenated substituents are introduced.
- Fluorination reagents include fluorine gas diluted in nitrogen or specialized fluorinating agents.
- Protective groups and reagents like trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine are used to facilitate transformations and protect sensitive groups.
Representative Synthetic Route Example
Research Findings and Optimization Notes
- The fluorine atom enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry.
- The stereoselective enzymatic hydrolysis step is critical for obtaining the (R)-enantiomer with high purity and yield.
- Use of mild hydrolysis conditions prevents decomposition of the sensitive keto and fluorinated centers.
- Crystallization at low temperatures (-3 °C) with salt addition (NaCl) improves product isolation and purity.
- Palladium-catalyzed coupling reactions enable the introduction of halogenated aryl groups in related piperidine derivatives, which can be adapted for fluorinated analogs.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Piperidine derivatives, malonate esters |
| Fluorination Method | Electrophilic or nucleophilic fluorination |
| Catalysts | Pd(0) complexes, immobilized lipases |
| Hydrolysis Conditions | KOH in ethanol, room temperature |
| Enantiomeric Purity | Up to 98% ee via enzymatic resolution |
| Purification Techniques | Crystallization, silica gel filtration |
| Typical Yields | 47-76% depending on step |
| Reaction Times | 1-18 hours depending on step |
| Temperature Range | 0 °C to room temperature |
Chemical Reactions Analysis
Types of Reactions
®-3-Fluoro-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
(R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid has been investigated for its potential as an anticancer agent. A study demonstrated that compounds based on a 3-carboxypiperidin-2-one scaffold, which includes this acid, exhibited significant inhibitory effects on the c-Met kinase, a target in cancer therapy. The IC50 values ranged from 8.6 to 81 nM, indicating strong potential for further development as a therapeutic agent against various cancers, including gastric cancer cell lines (MKN45) .
Antibacterial Properties
Research indicates that derivatives of this compound exhibit promising antibacterial activity. In vitro studies have shown that certain derivatives possess significant Gram-positive activity, with minimum inhibitory concentrations (MIC) lower than 0.008 µg/mL against resistant strains of Staphylococcus aureus . This suggests its utility in developing new antibiotics.
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical methods, often involving the modification of existing piperidine structures. For instance, a notable synthetic approach involves the palladium-catalyzed annulation of fluorinated piperidines, which enhances the compound's utility in drug discovery .
Intermediates in Drug Development
This compound serves as an important intermediate in the synthesis of several pharmaceutical agents. For example, it is utilized in producing aryl-piperidine carbinols, which are precursors for drugs like paroxetine, an antidepressant . The versatility of this compound in synthesizing bioactive compounds highlights its significance in pharmaceutical chemistry.
Pharmacokinetic Profiles
The pharmacokinetic properties of compounds derived from this compound have been characterized in various studies. For instance, ERD-3111, a compound related to this scaffold, demonstrated favorable pharmacokinetic profiles with low clearance rates and significant oral bioavailability in animal models . Such profiles are crucial for assessing the viability of these compounds as therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of ®-3-Fluoro-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between (R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid and analogous compounds:
Key Differences and Implications
- Fluorine Substituent: The fluorine in the target compound increases polarity and metabolic resistance compared to non-halogenated analogs like 3-piperidinecarboxylic acid .
- Ring Size : Pyrrolidine derivatives (e.g., ) exhibit higher ring strain but faster pharmacokinetic profiles due to smaller ring size .
- Protective Groups : The BOC group in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid enhances stability during synthesis but requires deprotection for bioactivity, unlike the inherently reactive fluorine in the target compound .
Biological Activity
(R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is substituted with a fluorine atom and a carboxylic acid group. The presence of these functional groups contributes to its biological activity by influencing its interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to bind to active sites of enzymes, leading to inhibition or modulation of their activity. For instance, it may inhibit specific dehydrogenases, affecting the cellular redox state and metabolic pathways .
- Cell Signaling Modulation : It influences key signaling pathways, such as the phosphoinositide-3-kinase (PI3K)-AKT pathway, which is crucial for regulating cell growth, proliferation, and survival .
- Transport and Distribution : The compound can be transported across cell membranes via amino acid transporters, allowing it to reach various cellular compartments where it exerts its effects .
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit antimicrobial properties against various pathogens. These compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that certain derivatives can induce cytotoxicity in cancer cell lines. For example, the activity was assessed using the A549 human lung cancer cell line, where treatment with specific analogs resulted in significant reductions in cell viability .
Case Studies and Research Findings
- Inhibition Studies : A study evaluated the inhibitory effects of this compound on c-Met kinase activity, revealing IC50 values in the low nanomolar range for several analogs. This suggests potential applications in targeting cancers associated with c-Met overexpression .
- Dose-Response Relationships : The biological effects of the compound were assessed across different concentrations in cellular models. Results indicated a dose-dependent response where lower concentrations promoted cellular health while higher doses induced oxidative stress .
Data Tables
| Biological Activity | IC50 Values (nM) | Target |
|---|---|---|
| c-Met Inhibition | 8.6 - 81 | c-Met Kinase |
| Antimicrobial Activity | Varies | Staphylococcus aureus |
| Anticancer Activity | Varies | A549 Lung Cancer Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
